molecular formula C12H19BrN4S B10935867 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea

Cat. No.: B10935867
M. Wt: 331.28 g/mol
InChI Key: HMWOLUBVOJBGRU-UHFFFAOYSA-N
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Description

N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOPROPYLTHIOUREA is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOPROPYLTHIOUREA typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOPROPYLTHIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOPROPYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N,N-DIMETHYLAMINE: Similar structure but with a dimethylamine group instead of a cyclopropylthiourea group.

    3,5-DIMETHYL-1H-PYRAZOLE: The core pyrazole structure without the additional substituents.

Uniqueness

N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-CYCLOPROPYLTHIOUREA is unique due to its combination of a brominated pyrazole ring and a cyclopropylthiourea group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C12H19BrN4S

Molecular Weight

331.28 g/mol

IUPAC Name

1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-cyclopropylthiourea

InChI

InChI=1S/C12H19BrN4S/c1-8-11(13)9(2)17(16-8)7-3-6-14-12(18)15-10-4-5-10/h10H,3-7H2,1-2H3,(H2,14,15,18)

InChI Key

HMWOLUBVOJBGRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=S)NC2CC2)C)Br

Origin of Product

United States

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